molecular formula C43H54NO8P B12283951 (S)-2-(Benzyloxycarbonyl)amine-2-(acetoxy)methyl-1-(dibenzyl) phosphoryloxy-4-(4-octylphenyl)butane

(S)-2-(Benzyloxycarbonyl)amine-2-(acetoxy)methyl-1-(dibenzyl) phosphoryloxy-4-(4-octylphenyl)butane

Cat. No.: B12283951
M. Wt: 743.9 g/mol
InChI Key: IDAOSETYORAFDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(Benzyloxycarbonyl)amine-2-(acetoxy)methyl-1-(dibenzyl) phosphoryloxy-4-(4-octylphenyl)butane is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Benzyloxycarbonyl)amine-2-(acetoxy)methyl-1-(dibenzyl) phosphoryloxy-4-(4-octylphenyl)butane typically involves multiple steps, each requiring specific reagents and conditions. The process often begins with the preparation of the core butane structure, followed by the introduction of the benzyloxycarbonyl, acetoxy, dibenzyl, and phosphoryloxy groups. Each step may involve reactions such as esterification, phosphorylation, and amination, often under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Benzyloxycarbonyl)amine-2-(acetoxy)methyl-1-(dibenzyl) phosphoryloxy-4-(4-octylphenyl)butane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the replacement of specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

(S)-2-(Benzyloxycarbonyl)amine-2-(acetoxy)methyl-1-(dibenzyl) phosphoryloxy-4-(4-octylphenyl)butane has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, allowing for the creation of more complex molecules.

    Biology: It can be used in biochemical assays to study enzyme activity, protein interactions, and cellular processes.

    Industry: It may be used in the production of specialty chemicals, polymers, and other materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-(Benzyloxycarbonyl)amine-2-(acetoxy)methyl-1-(dibenzyl) phosphoryloxy-4-(4-octylphenyl)butane involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, modulating their activity and influencing biochemical processes. The exact mechanism depends on the specific context and application, such as its role in a particular biochemical assay or therapeutic intervention.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(Benzyloxycarbonyl)amine-2-(acetoxy)methyl-1-(dibenzyl) phosphoryloxy-4-(4-hexylphenyl)butane
  • (S)-2-(Benzyloxycarbonyl)amine-2-(acetoxy)methyl-1-(dibenzyl) phosphoryloxy-4-(4-decylphenyl)butane

Uniqueness

(S)-2-(Benzyloxycarbonyl)amine-2-(acetoxy)methyl-1-(dibenzyl) phosphoryloxy-4-(4-octylphenyl)butane is unique due to its specific combination of functional groups and the length of the octyl chain. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds with shorter or longer alkyl chains may not be able to achieve.

Properties

Molecular Formula

C43H54NO8P

Molecular Weight

743.9 g/mol

IUPAC Name

[2-[bis(phenylmethoxy)phosphoryloxymethyl]-4-(4-octylphenyl)-2-(phenylmethoxycarbonylamino)butyl] acetate

InChI

InChI=1S/C43H54NO8P/c1-3-4-5-6-7-11-18-37-25-27-38(28-26-37)29-30-43(34-49-36(2)45,44-42(46)48-31-39-19-12-8-13-20-39)35-52-53(47,50-32-40-21-14-9-15-22-40)51-33-41-23-16-10-17-24-41/h8-10,12-17,19-28H,3-7,11,18,29-35H2,1-2H3,(H,44,46)

InChI Key

IDAOSETYORAFDX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CCC(COC(=O)C)(COP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.